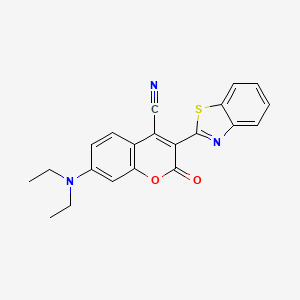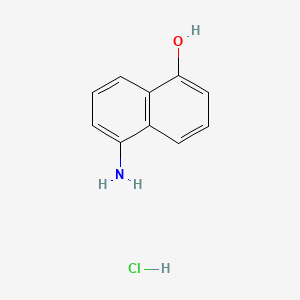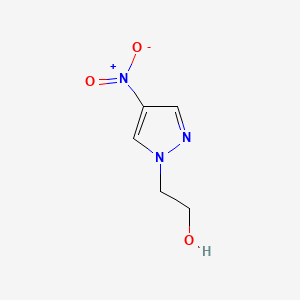
2-(4-nitro-1H-pyrazol-1-yl)ethanol
Übersicht
Beschreibung
“2-(4-nitro-1H-pyrazol-1-yl)ethanol” is a chemical compound with the molecular formula C5H7N3O3 . It has a molecular weight of 157.13 . This compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “2-(4-nitro-1H-pyrazol-1-yl)ethanol” is 1S/C5H7N3O3/c9-2-1-7-4-5(3-6-7)8(10)11/h3-4,9H,1-2H2 .
Physical And Chemical Properties Analysis
“2-(4-nitro-1H-pyrazol-1-yl)ethanol” is a solid at room temperature . It has a melting point of 92-94°C .
Wissenschaftliche Forschungsanwendungen
Catalytic Activity in Oxidation Reactions
2-(4-nitro-1H-pyrazol-1-yl)ethanol: has been studied for its catalytic properties, particularly in the oxidation of catechol to o-quinone. This process is significant in the synthesis of ligands that can mimic the activity of metalloenzymes, which are crucial in biological transformations . The compound’s ability to coordinate with metal ions like copper (II) enhances its potential as a catalyst, offering a model for developing new catalytic processes.
Biological Transformation Agent
The pyrazole moiety within the compound serves as a biological transformation agent. It plays a role in the transformation of biological molecules, which is essential in understanding and manipulating metabolic pathways .
Anticancer and Antibiotic Agent
Research has indicated that pyrazole-based compounds, including 2-(4-nitro-1H-pyrazol-1-yl)ethanol , exhibit properties that make them suitable as anticancer and antibiotic agents. This application is particularly promising in the development of new therapeutic drugs .
Sensor for Cancer Detection
The compound’s unique structure allows it to be used as a sensor for cancer detection. Its ability to bind selectively to certain biomolecules makes it a valuable tool in the early diagnosis of cancer .
Metal Organic Frameworks Formation
2-(4-nitro-1H-pyrazol-1-yl)ethanol: can act as an agent in the formation of metal-organic frameworks (MOFs). MOFs are used for gas storage, separation, and catalysis due to their highly porous structure .
Pharmacological Applications
In pharmacology, the compound has been explored for its potential in creating medications. Its structural properties contribute to its activity in various pharmacological functions, such as anti-inflammatory, antihypertensive, and antidiabetic activities .
Energetic Materials Development
The compound’s structure contributes to the development of energetic materials with high thermal stability and low sensitivity. This application is crucial in the field of materials science, particularly in creating safer and more stable energetic compounds .
Synthesis of Heterocyclic Compounds
Lastly, 2-(4-nitro-1H-pyrazol-1-yl)ethanol is involved in the synthesis of heterocyclic compounds. These compounds are foundational in medicinal chemistry and drug discovery due to their diverse biological activities .
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
2-(4-nitropyrazol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O3/c9-2-1-7-4-5(3-6-7)8(10)11/h3-4,9H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHPWNPMESFLXQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60962216 | |
| Record name | 2-(4-Nitro-1H-pyrazol-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60962216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-nitro-1H-pyrazol-1-yl)ethanol | |
CAS RN |
42027-81-6 | |
| Record name | 1-hydroxyethyl-4-nitropyrazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042027816 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Nitro-1H-pyrazol-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60962216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


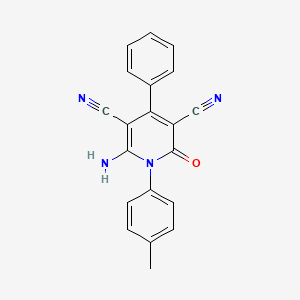






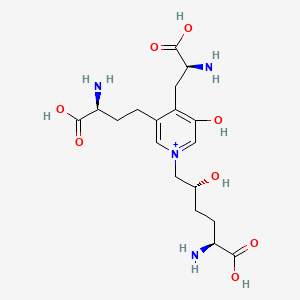
![17-(5,6-Dimethylhept-3-en-2-yl)-10,13-dimethyl-1,2,3,4,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,5,6-triol](/img/structure/B1209023.png)

